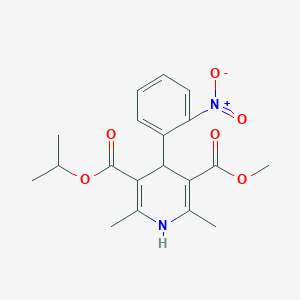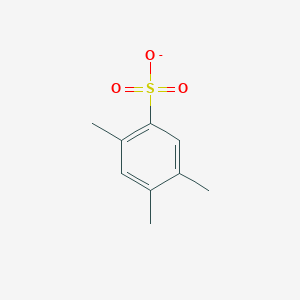![molecular formula C20H14N2O5S3 B280699 4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid](/img/structure/B280699.png)
4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid, also known as BB-94, is a synthetic compound that belongs to the class of hydroxamic acids. This compound has been widely studied for its potential therapeutic applications due to its ability to inhibit matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in various physiological processes such as cell migration, tissue remodeling, and wound healing.
Aplicaciones Científicas De Investigación
4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the activity of MMPs, which are known to be overexpressed in various types of cancer and play a crucial role in tumor invasion and metastasis. This compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy by increasing the sensitivity of cancer cells to these treatments.
In inflammation research, this compound has been shown to inhibit the activity of MMPs that are involved in the degradation of extracellular matrix and the release of pro-inflammatory cytokines. This makes this compound a potential therapeutic agent for the treatment of diseases such as rheumatoid arthritis, osteoarthritis, and asthma.
In cardiovascular research, this compound has been shown to inhibit the activity of MMPs that are involved in the degradation of extracellular matrix in the arterial wall. This makes this compound a potential therapeutic agent for the treatment of atherosclerosis and other cardiovascular diseases.
Mecanismo De Acción
4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid inhibits the activity of MMPs by binding to the active site of these enzymes and preventing them from cleaving their substrates. MMPs are zinc-dependent enzymes that require a zinc ion at the active site for their activity. This compound contains a hydroxamic acid functional group that chelates the zinc ion at the active site of MMPs, thereby inhibiting their activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer research, this compound has been shown to inhibit tumor invasion and metastasis by inhibiting the activity of MMPs. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy by increasing the sensitivity of cancer cells to these treatments.
In inflammation research, this compound has been shown to inhibit the release of pro-inflammatory cytokines and the degradation of extracellular matrix by inhibiting the activity of MMPs. This makes this compound a potential therapeutic agent for the treatment of diseases such as rheumatoid arthritis, osteoarthritis, and asthma.
In cardiovascular research, this compound has been shown to inhibit the degradation of extracellular matrix in the arterial wall by inhibiting the activity of MMPs. This makes this compound a potential therapeutic agent for the treatment of atherosclerosis and other cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid is its specificity for MMPs. This compound has been shown to inhibit the activity of MMPs without affecting the activity of other enzymes. This makes this compound a valuable tool for studying the role of MMPs in various physiological processes.
One of the limitations of this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell types at high concentrations. This makes it important to use appropriate concentrations of this compound in lab experiments.
Direcciones Futuras
There are several future directions for the study of 4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid. One direction is the development of more specific inhibitors of MMPs. This compound inhibits the activity of several MMPs, which can have both beneficial and detrimental effects. The development of more specific inhibitors of individual MMPs could allow for more targeted therapeutic interventions.
Another direction is the study of the role of MMPs in various physiological processes. MMPs play a crucial role in various physiological processes such as wound healing, tissue remodeling, and angiogenesis. Further research on the role of MMPs in these processes could lead to the development of new therapeutic interventions.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and cardiovascular diseases. This compound inhibits the activity of MMPs by binding to the active site of these enzymes and preventing them from cleaving their substrates. This compound has several biochemical and physiological effects and has both advantages and limitations for lab experiments. There are several future directions for the study of this compound, including the development of more specific inhibitors of MMPs and the study of the role of MMPs in various physiological processes.
Métodos De Síntesis
4-({[3-(1,3-Benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid can be synthesized by reacting 4-aminobenzenesulfonamide with 4-formylbenzoic acid in the presence of thionyl chloride. The resulting intermediate is then reacted with 3-(1,3-benzothiazol-2-ylthio)-4-hydroxybenzaldehyde in the presence of sodium borohydride to yield this compound.
Propiedades
Fórmula molecular |
C20H14N2O5S3 |
|---|---|
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
4-[[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]sulfamoyl]benzoic acid |
InChI |
InChI=1S/C20H14N2O5S3/c23-16-10-7-13(22-30(26,27)14-8-5-12(6-9-14)19(24)25)11-18(16)29-20-21-15-3-1-2-4-17(15)28-20/h1-11,22-23H,(H,24,25) |
Clave InChI |
UPSLYCUVNKUACH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)O)O |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-ditert-butyl-4-[(2-pyrimidin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280617.png)

![Methyl 5-{3-nitrophenyl}-7-methyl-4-oxo-2-thioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B280621.png)
![1-{2-[4-(Benzoylamino)phenyl]-2-oxoethyl}pyridinium](/img/structure/B280622.png)
![3-(Aminocarbonyl)-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B280624.png)


![9-{4-[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-2-hydroxypropoxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B280631.png)

![N-[1-(2-adamantyl)ethyl]-2-bromobenzamide](/img/structure/B280633.png)



